
Chromium aluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium aluminium is an alloy composed of chromium and aluminium. Chromium is a transition metal known for its high corrosion resistance and hardness, while aluminium is a lightweight metal known for its excellent conductivity and malleability. The combination of these two metals results in an alloy that possesses unique properties, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Chromium aluminium alloy can be synthesized through various methods, including:
Vacuum Arc Melting: This method involves melting chromium and aluminium together in a vacuum to prevent oxidation. The metals are melted using an electric arc, and the resulting alloy is cooled and solidified.
Powder Metallurgy: In this method, chromium and aluminium powders are mixed and compacted into a desired shape. The compacted mixture is then sintered at high temperatures to form a solid alloy.
Industrial Production Methods
Industrial production of this compound alloy typically involves:
Electroplating: Chromium can be electroplated onto aluminium substrates to enhance their surface properties. This process involves immersing the aluminium in a chromium-containing electrolyte and applying an electric current to deposit a thin layer of chromium.
Thermal Spraying: This method involves spraying molten chromium onto aluminium surfaces to create a protective coating. The molten chromium solidifies upon contact with the aluminium, forming a strong bond.
化学反应分析
Types of Reactions
Chromium aluminium alloy undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming a protective oxide layer that enhances its corrosion resistance.
Reduction: this compound can be reduced using strong reducing agents, such as hydrogen or carbon, to produce pure metals.
Substitution: The alloy can undergo substitution reactions with other metals, where chromium or aluminium atoms are replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: The alloy reacts with oxygen at elevated temperatures to form chromium oxide and aluminium oxide.
Reduction: Hydrogen gas or carbon can be used as reducing agents at high temperatures to reduce the alloy to its constituent metals.
Substitution: Reactions with other metal salts or compounds can lead to the substitution of chromium or aluminium atoms.
Major Products Formed
Chromium Oxide (Cr2O3): Formed during the oxidation of this compound.
Aluminium Oxide (Al2O3): Formed during the oxidation of aluminium in the alloy.
Pure Chromium and Aluminium: Produced through reduction reactions.
科学研究应用
Chromium aluminium alloy has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in the development of biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Utilized in the production of medical instruments and equipment that require high strength and durability.
Industry: Widely used in aerospace, automotive, and construction industries for its lightweight and high-strength properties.
作用机制
The mechanism by which chromium aluminium exerts its effects involves:
Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion.
Mechanical Strength: The combination of chromium and aluminium results in an alloy with high tensile strength and hardness.
Thermal Stability: The alloy maintains its structural integrity at high temperatures, making it suitable for high-temperature applications.
相似化合物的比较
Chromium aluminium alloy can be compared with other similar compounds, such as:
Chromium Nickel Alloy: Known for its high corrosion resistance and strength, but heavier than this compound.
Aluminium Magnesium Alloy: Lightweight and corrosion-resistant, but not as strong as this compound.
Titanium Aluminium Alloy: High strength and lightweight, but more expensive than this compound.
This compound stands out due to its unique combination of lightweight, high strength, and excellent corrosion resistance, making it a versatile material for various applications.
属性
CAS 编号 |
37258-56-3 |
|---|---|
分子式 |
AlCr |
分子量 |
78.978 g/mol |
IUPAC 名称 |
aluminum;chromium |
InChI |
InChI=1S/Al.Cr |
InChI 键 |
QQHSIRTYSFLSRM-UHFFFAOYSA-N |
规范 SMILES |
[Al].[Cr] |
相关CAS编号 |
54619-07-7 59195-63-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


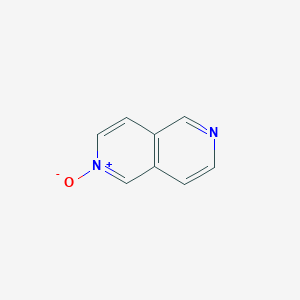

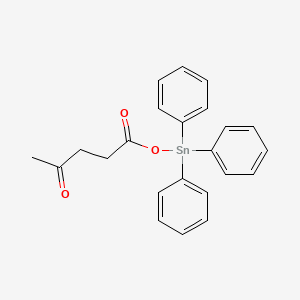
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
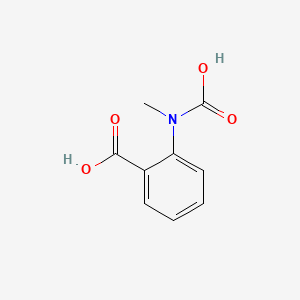

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
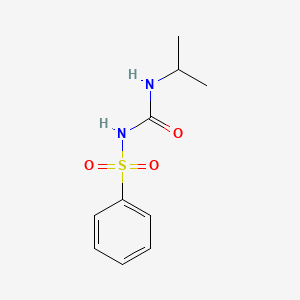
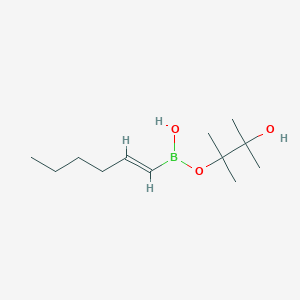
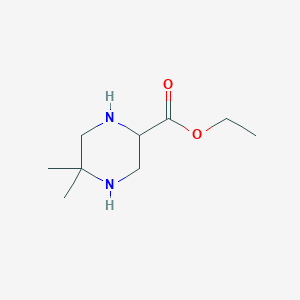
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
